1-(4-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
1-(4-Chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic heterocyclic compound derived from the pyrido[2,3-d]pyrimidine scaffold. This core structure is characterized by fused pyridine and pyrimidine rings, with substitutions at the 1- and 3-positions by 4-chlorobenzyl and 2-methoxybenzyl groups, respectively. The compound is of interest due to its structural similarity to bioactive pyridopyrimidines, which are known for inhibitory activity against enzymes like dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs) . The 4-chloro and 2-methoxy substituents likely modulate electronic and steric properties, influencing binding interactions and bioactivity.
Properties
CAS No. |
931340-16-8 |
|---|---|
Molecular Formula |
C22H18ClN3O3 |
Molecular Weight |
407.85 |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18ClN3O3/c1-29-19-7-3-2-5-16(19)14-26-21(27)18-6-4-12-24-20(18)25(22(26)28)13-15-8-10-17(23)11-9-15/h2-12H,13-14H2,1H3 |
InChI Key |
CQDQTXLPGZQEJR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and a suitable diketone.
Introduction of the Benzyl Groups: The chlorobenzyl and methoxybenzyl groups are introduced via nucleophilic substitution reactions. This often involves the use of benzyl halides (e.g., 4-chlorobenzyl chloride and 2-methoxybenzyl chloride) in the presence of a base like potassium carbonate.
Final Cyclization and Purification: The final product is obtained through cyclization reactions under controlled conditions, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Nucleophiles for Substitution: Sodium methoxide (NaOCH₃), ammonia (NH₃).
Major Products:
Oxidation Products: Hydroxyl derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
1-(4-Chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it may act as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- The 2-methoxybenzyl group provides steric hindrance and H-bonding capability, similar to hydroxybenzoyl derivatives (e.g., 6a–d) but with reduced acidity .
Electronic Properties and Frontier Molecular Orbital (FMO) Analysis
FMO energies and HOMO-LUMO gaps are critical for predicting reactivity and binding affinity. Comparisons with analogs are summarized below:
Key Observations :
- The target compound’s methoxy group likely stabilizes the HOMO through electron donation, similar to hydroxy groups in 6a–d but without acidic protons .
- The 4-chloro substituent may lower LUMO energy, enhancing electron-accepting capacity compared to fluorophenyl derivatives (e.g., 2o) .
Physicochemical Properties
- Melting Point : The unsubstituted pyrido[2,3-d]pyrimidine-2,4-dione core has a melting point of 361°C . Substituents like 4-chlorobenzyl may reduce crystallinity and lower melting points due to steric disruption.
- Solubility : Methoxy groups enhance solubility in polar solvents compared to alkyl or halogenated analogs (e.g., 2n) .
Biological Activity
1-(4-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the pyrido[2,3-d]pyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. The structural features of this compound, including the presence of chlorobenzyl and methoxybenzyl groups, suggest enhanced pharmacological properties.
- Molecular Formula : C22H18ClN3O3
- Molecular Weight : 407.85 g/mol
- CAS Number : 931340-16-8
- IUPAC Name : 1-[(4-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may act as an enzyme inhibitor by binding to active sites or allosteric sites of target enzymes, thereby altering their activity. For instance, studies have indicated that derivatives of pyrido[2,3-d]pyrimidine can inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in protein synthesis regulation and is implicated in various cancers .
Inhibition of eEF-2K
Research has demonstrated that compounds structurally related to this compound exhibit significant inhibitory activity against eEF-2K. For example:
- Compound 6 (a close analog) showed an IC50 value of approximately 420 nM against eEF-2K in MDA-MB-231 breast cancer cells .
- The inhibition was further confirmed using radioactive assays measuring the incorporation of into peptide substrates.
Antitumor Activity
The antitumor potential of pyrido[2,3-d]pyrimidines has been evaluated against various cancer cell lines:
- Cell Lines Tested : NCI-H1975, A549, and NCI-H460.
- Methodology : The biological evaluation was performed using the MTT assay to determine cell viability post-treatment with varying concentrations of the compound.
| Compound | Cell Line | IC50 (µM) | % Inhibition at 0.1 µM |
|---|---|---|---|
| A1 | NCI-H1975 | 0.28 | 85 |
| A9 | A549 | 0.93 | 78 |
| A15 | NCI-H460 | 1.25 | 72 |
Structure-Activity Relationship (SAR)
A study focusing on the SAR of pyrido[2,3-d]pyrimidine derivatives revealed that modifications at specific positions significantly affect their biological activity:
- The introduction of various substituents on the benzyl groups influenced both potency and selectivity towards eEF-2K.
- Optimal modifications included alkyl or acyl groups at R1 and R2 positions on the pyridine core.
Q & A
Basic: What are the optimal reaction conditions for synthesizing 1-(4-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione to maximize yield and purity?
Methodological Answer:
The synthesis typically involves multi-step routes, including cyclization and nucleophilic substitution. Key steps include:
- Cyclization: Reacting aminothiophene carboxylate derivatives with urea under reflux in ethanol (60–80°C) to form the pyridopyrimidine core .
- Substitution: Introducing the 4-chlorobenzyl and 2-methoxybenzyl groups via alkylation using potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 60°C for 8–12 hours .
- Solvent Optimization: Acetonitrile or ethanol is preferred for reflux steps to stabilize intermediates and reduce side reactions .
- Purity Monitoring: Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase is used to track reaction progress .
Advanced: How do dihedral angles between aromatic substituents influence the compound’s electronic properties and biological activity?
Methodological Answer:
Crystallographic studies reveal that the dihedral angles between the chlorophenyl and methoxybenzyl groups (e.g., ~62–70°) create a planar configuration, which enhances π-π stacking with biological targets like kinase enzymes . Computational modeling (e.g., DFT calculations) can correlate these angles with electron distribution patterns, predicting binding affinity to ATP-binding pockets . Experimental validation via X-ray diffraction and enzymatic assays (e.g., kinase inhibition IC₅₀ measurements) is recommended to confirm structure-activity relationships (SAR) .
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra verify substituent positions (e.g., benzyl protons at δ 4.8–5.2 ppm and pyridopyrimidine carbonyls at δ 160–165 ppm) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95%) .
- Mass Spectrometry (ESI-MS): Molecular ion peaks [M+H]⁺ confirm the molecular weight (e.g., ~450–460 g/mol) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of halogen and methoxy substituents?
Methodological Answer:
- Substituent Variation: Synthesize analogs with fluorophenyl () or methyl groups instead of chlorophenyl/methoxybenzyl to compare steric and electronic effects .
- Biological Assays: Test analogs against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. For example, methoxy groups may enhance solubility but reduce hydrophobic interactions, while chloro groups improve target binding .
- Data Analysis: Use multivariate regression to correlate substituent Hammett constants (σ) with IC₅₀ values .
Basic: What solvent systems are most effective for recrystallizing this compound to achieve high purity?
Methodological Answer:
- Ethanol/Water Mixtures: Slow evaporation of a saturated ethanol solution (70% v/v) yields needle-like crystals suitable for X-ray diffraction .
- Dimethyl Sulfoxide (DMSO): Partial solubility in DMSO at 25°C allows for gradient recrystallization when diluted with cold water .
Advanced: What computational strategies can predict the compound’s binding modes with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1M17 for kinases). The methoxy group’s orientation in the binding pocket can be optimized for hydrogen bonding .
- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key metrics include root-mean-square deviation (RMSD) of <2 Å .
Basic: How should researchers monitor intermediate formation during synthesis?
Methodological Answer:
- TLC with UV Visualization: Spot reaction aliquots on silica plates; intermediates typically show Rf values of 0.3–0.5 in ethyl acetate/hexane (1:1) .
- In-situ FTIR: Track carbonyl peaks (1700–1750 cm⁻¹) to confirm cyclization completion .
Advanced: What thermal analysis methods characterize the compound’s stability under storage conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Heat at 10°C/min under nitrogen. Decomposition onset >200°C indicates suitability for room-temperature storage .
- Differential Scanning Calorimetry (DSC): Melting points (e.g., 220–230°C) and glass transition temperatures (Tg) inform formulation strategies .
Basic: What are the critical steps for scaling up synthesis without compromising yield?
Methodological Answer:
- Catalyst Optimization: Replace homogeneous bases (e.g., K₂CO₃) with polymer-supported bases to simplify purification .
- Flow Chemistry: Implement continuous-flow reactors for cyclization steps to enhance heat transfer and reduce reaction time .
Advanced: How can researchers elucidate the compound’s mechanism of action in antimicrobial assays?
Methodological Answer:
- Time-Kill Curves: Expose bacterial cultures (e.g., S. aureus ATCC 29213) to 2× MIC and aliquot samples at 0–24 hours for CFU counting .
- Proteomic Profiling: Use LC-MS/MS to identify downregulated proteins (e.g., DNA gyrase) in treated vs. untreated samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
